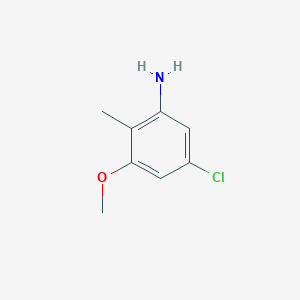
5-Chloro-3-methoxy-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methoxy-2-methylaniline is an organic compound with the molecular formula C8H10ClNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5th position, a methoxy group at the 3rd position, and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-methylaniline followed by reduction and subsequent chlorination. Another method includes the direct nucleophilic substitution of 5-chloro-2-nitroanisole followed by reduction to yield the desired aniline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. For instance, the nitration step is carried out under controlled temperature and pressure conditions to avoid over-nitration or unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-methoxy-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Applications De Recherche Scientifique
5-Chloro-3-methoxy-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-methoxy-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, altering cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.
2-Methylaniline: Lacks both the chlorine and methoxy groups.
3-Methoxyaniline: Lacks the chlorine and methyl groups
Uniqueness
5-Chloro-3-methoxy-2-methylaniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
5-chloro-3-methoxy-2-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 |
Clé InChI |
HCOBIBJONVAGHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


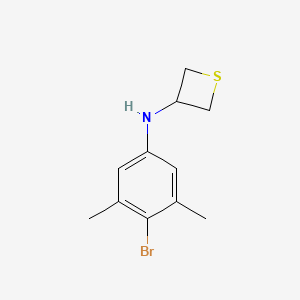
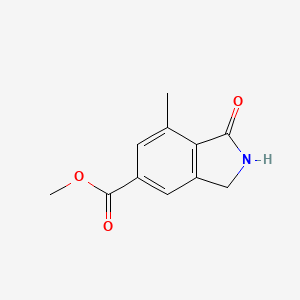
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)
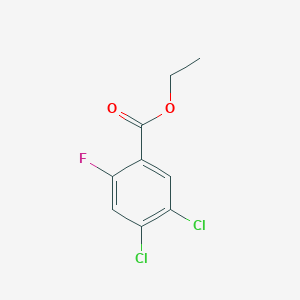
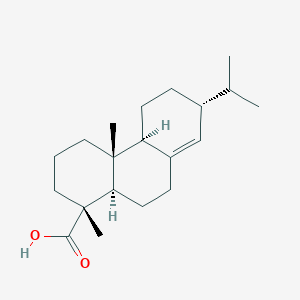
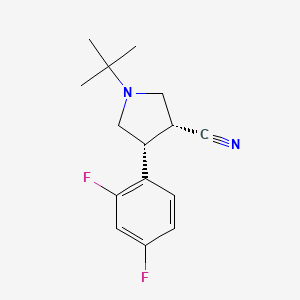

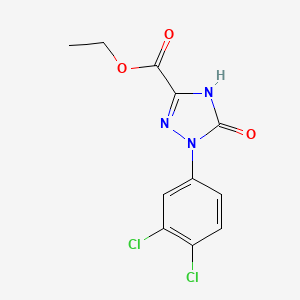
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)

![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
![Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12990684.png)
![Benzyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12990686.png)
